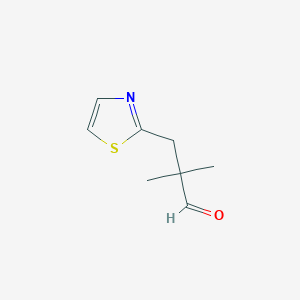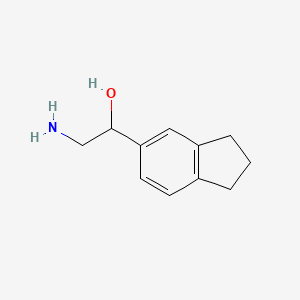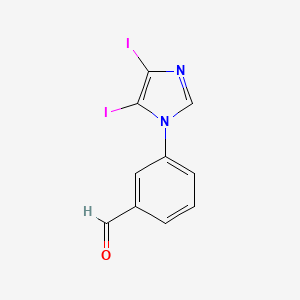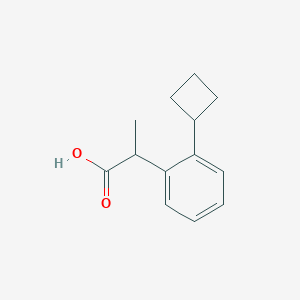
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid is a synthetic organic compound with the molecular formula C7H6F2O3S and a molecular weight of 208.18 g/mol This compound features a thiophene ring substituted with a methoxy group and a difluoroacetic acid moiety
Méthodes De Préparation
The synthesis of 2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves coupling a suitable thiophene derivative with a difluoroacetic acid precursor.
Analyse Des Réactions Chimiques
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoroacetic acid moiety to other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and difluoroacetic acid moiety contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies on its exact mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparaison Avec Des Composés Similaires
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid can be compared with other similar compounds, such as:
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound also features a difluoroacetic acid moiety but has different substituents on the aromatic ring.
2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid: Similar in structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H6F2O3S |
|---|---|
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
2,2-difluoro-2-(5-methoxythiophen-2-yl)acetic acid |
InChI |
InChI=1S/C7H6F2O3S/c1-12-5-3-2-4(13-5)7(8,9)6(10)11/h2-3H,1H3,(H,10,11) |
Clé InChI |
HIVIUBWVMBHDFD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(S1)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)





![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)

![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)



